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Compound of Interest

Compound Name: DS-1205

Cat. No.: B1192654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DS-1205, a selective

AXL receptor tyrosine kinase inhibitor, in preclinical xenograft mouse models. The information

is intended to guide researchers in designing and executing in vivo studies to evaluate the

efficacy of DS-1205 as a monotherapy or in combination with other anti-cancer agents.

Introduction
DS-1205 is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.

[1][2] The AXL signaling pathway is implicated in various aspects of cancer progression,

including cell survival, proliferation, migration, and invasion. Notably, upregulation of AXL has

been identified as a key mechanism of acquired resistance to Epidermal Growth Factor

Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2]

DS-1205 is being investigated for its potential to overcome this resistance and enhance the

efficacy of EGFR TKIs.[1][2][3] Preclinical studies in xenograft mouse models are crucial for

evaluating the in vivo anti-tumor activity and pharmacokinetic/pharmacodynamic properties of

DS-1205.

Data Presentation
The following tables summarize the quantitative data from preclinical studies of DS-1205b (a

form of DS-1205) in xenograft mouse models.
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Table 1: DS-1205b Monotherapy in Xenograft Models

Xenograft
Model

Cell Line
Mouse
Strain

DS-1205b
Dose
(mg/kg)

Administr
ation
Route &
Schedule

Tumor
Growth
Inhibition
(TGI)

Referenc
e

AXL-

overexpres

sing

Fibrosarco

ma

NIH3T3-

AXL

CAnN. Cg-

Foxn1nu/C

rlCrlj

3.1 - 50

Oral, twice

daily (5

days on/2

days off)

39% - 94% [1]

NSCLC HCC827

CAnN. Cg-

Foxn1nu/C

rlCrlj

25
Oral, twice

daily
47% [1]

NSCLC HCC827

CAnN. Cg-

Foxn1nu/C

rlCrlj

50
Oral, twice

daily
97% [1]

Table 2: DS-1205b Combination Therapy in an EGFR-Mutant NSCLC Xenograft Model

(HCC827)
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Combination
Agent

DS-1205b
Dose (mg/kg)

Administration
Route &
Schedule

Outcome Reference

Erlotinib (25

mg/kg, oral, once

daily)

25 or 50 Oral, twice daily

Significantly

delayed onset of

tumor resistance

compared to

erlotinib

monotherapy.[1]

[2]

[1]

Osimertinib (3

mg/kg, oral, once

daily)

12.5 - 50

Oral, twice daily

(5 days on/2

days off)

Dose-

dependently

delayed the

increase in tumor

volume in an

osimertinib-

acquired

resistance

model.[4]

[4]

Experimental Protocols
This section provides a detailed methodology for a typical xenograft study evaluating DS-
1205b, based on published preclinical research.[1]

1. Cell Line and Culture:

Cell Line: HCC827, a human non-small cell lung cancer cell line with an EGFR exon 19

deletion.

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS),

penicillin, and streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:
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Species/Strain: Female CAnN. Cg-Foxn1nu/CrlCrlj mice (athymic nude mice), typically 6-8

weeks old.

Acclimatization: Animals are acclimated for at least one week before the start of the

experiment.

Housing: Mice are housed in a pathogen-free environment with ad libitum access to food and

water.

3. Tumor Implantation:

Cell Preparation: HCC827 cells are harvested during the logarithmic growth phase, washed

with phosphate-buffered saline (PBS), and resuspended in a suitable medium (e.g., a 1:1

mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.

Implantation: 0.1 mL of the cell suspension (containing 1 x 10^6 cells) is injected

subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. The

volume is calculated using the formula: (Length x Width^2) / 2.

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are

randomized into treatment and control groups.

5. Drug Formulation and Administration:

DS-1205b Formulation: DS-1205b is suspended in a vehicle solution, such as 0.5%

methylcellulose.

Administration: The formulated drug is administered orally (p.o.) via gavage at the desired

dosage. The administration schedule is typically twice daily (BID), often following a 5 days

on/2 days off cycle.[1]

Control Group: The control group receives the vehicle solution following the same

administration schedule.
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6. Efficacy Evaluation:

Primary Endpoint: Tumor growth inhibition (TGI) is the primary endpoint. TGI is calculated at

the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group /

Mean tumor volume of control group)] x 100.

Secondary Endpoints: Body weight is monitored as an indicator of toxicity. At the end of the

study, tumors can be excised for further analysis, such as immunohistochemistry or Western

blotting, to assess target engagement and downstream signaling.

Visualizations
Signaling Pathway of AXL Inhibition by DS-1205
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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